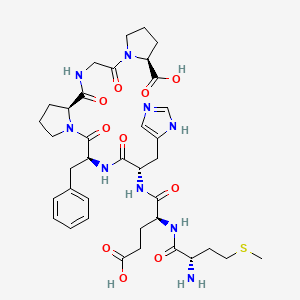
Semax
Descripción general
Descripción
Semax is a synthetic peptide drug developed from a short fragment of adrenocorticotropic hormone (ACTH). It is used predominantly for its purported nootropic, neuroprotective, and neurorestorative properties . Semax is composed of seven amino acid residues: Met-Glu-His-Phe-Pro-Gly-Pro (MEHFPGP), which is reflected in the name .
Synthesis Analysis
Semax is a heptapeptide, synthetic analog of an ACTH (4-10) fragment of adrenocorticotropic hormone . It has a wide spectrum of actions, and at the same time, lacks hormonal activity and side effects . The synthesis of Semax involves a multi-step reaction with 9 steps .Molecular Structure Analysis
Semax is an analog of ACTH(4−7) and consists of the ACTH(4−7) fragment and the tripeptide Pro-Gly-Pro (PGP) .Chemical Reactions Analysis
Semax inhibits nitrogen oxide synthesis, improves the trophic supply of the brain, and effectively protects nerve tissues against diseases of the optic nerve .Physical And Chemical Properties Analysis
The molecular formula of Semax is C37H51N9O10S and its molecular weight is 813.92 .Aplicaciones Científicas De Investigación
Neuroprotection in Ischemic Conditions
Semax has been shown to have protective properties in cerebral ischemia conditions . It suppresses the expression of genes related to inflammatory processes and activates the expression of genes related to neurotransmission . This suggests that Semax’s neuroprotective action may be associated with a compensation of mRNA expression patterns that are disrupted during ischemia–reperfusion conditions .
Stroke Recovery
Research is exploring the role of Semax in accelerating the recovery process following strokes and brain injuries . By potentially promoting neuron survival and fostering neural growth, Semax could play a supportive role in the rehabilitation of patients with neuronal damage .
Modulation of Neurotransmitter Signaling
Semax has been found to activate neurotransmitter signaling pathways . This is in agreement with previous research, which reported a positive modulatory effect of Semax on the striatal serotonergic system and the ability of Semax to enhance the striatal release of dopamine .
Regulation of Immune Response Genes
Semax, an analog of ACTH (4−7), regulates the expression of immune response genes during ischemic brain injury . Semax enhances the antigen presentation signaling pathway, intensifies the effect of ischemia on the interferon signaling pathways, and affects the processes for synthesizing immunoglobulins .
Inhibition of Nitrogen Oxide Synthesis
Semax has been found to inhibit nitrogen oxide synthesis . This property could contribute to its neuroprotective effects.
Improvement of Brain Trophic Supply
Semax improves the trophic supply of the brain . This could potentially enhance brain function and resilience.
Mecanismo De Acción
Target of Action
Semax is a synthetic peptide that was first developed by Russian researchers in the 1980s . It is an analog of the adrenocorticotropic hormone (ACTH) fragment . The primary targets of Semax are neurotrophic factors in the central nervous system, namely Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) . These factors play a crucial role in the survival and growth of neurons, as well as in synaptic plasticity, which is important for learning and memory.
Mode of Action
Semax interacts with its targets to stimulate neural activity . It enhances the expression of genes related to the immune system . Semax also appears to impact serotonin, dopamine, and enkephalin signaling . These neurotransmitters are involved in various functions including mood regulation, reward, sleep, and pain perception.
Biochemical Pathways
Semax affects several biological processes and signaling pathways. It enhances the antigen presentation signaling pathway, intensifies the effect of ischemia on the interferon signaling pathways, and affects the processes for synthesizing immunoglobulins . Semax also influences the expression of genes that promote the formation and functioning of the vascular system .
Pharmacokinetics
It is known that semax can cross the blood-brain barrier , which allows it to exert its effects directly on the central nervous system.
Result of Action
Semax has been shown to have neuroprotective effects. It protects the brain against ischemic stroke . Semax significantly increases the expression of the gene encoding the immunoglobulin heavy chain, highly affects cytokine, stress response, and ribosomal protein-encoding genes after occlusion . It also influences the expression of genes that regulate the activity of immune cells: macrophages, neutrophils, and lymphocytes .
Action Environment
The action of Semax can be influenced by various environmental factors. For instance, the presence of ACTH-like peptides in various regions of the brain can occur due to retrograde blood flow from the pituitary gland . .
Propiedades
IUPAC Name |
(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H51N9O10S/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56)/t24-,25-,26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEHBIGDWIGTEH-AQRCPPRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51N9O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Semax | |
CAS RN |
80714-61-0 | |
| Record name | ACTH (4-7), pro-gly-pro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080714610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SEMAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5FAL2585H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Semax interact with its targets to exert its effects?
A1: While the precise mechanisms remain under investigation, research suggests Semax influences several cellular processes. It has been shown to bind specifically to cell membranes in the rat basal forebrain, an area crucial for learning and memory. [] This binding subsequently increases brain-derived neurotrophic factor (BDNF) protein levels, a key player in neuronal survival, growth, and synaptic plasticity. []
Q2: What are the downstream effects of increased BDNF levels mediated by Semax?
A2: Increased BDNF levels, particularly in the hippocampus, are linked to improved learning and memory formation. [] This effect is potentially associated with Semax's observed nootropic and neuroprotective properties. []
Q3: Does Semax influence other signaling pathways besides BDNF?
A3: Yes, research suggests Semax also impacts other pathways. For instance, it shows regulatory effects on the expression of neurotrophins and their receptors, such as nerve growth factor (NGF), neurotrophin-3 (NT-3), and their respective receptors (TrkA, TrkB, TrkC, p75). [] This modulation is particularly notable in the frontal cortex and hippocampus after ischemic events, contributing to its neuroprotective effects. []
Q4: What is the role of Semax in inflammatory processes following cerebral ischemia?
A4: Studies using a rat model of cerebral ischemia-reperfusion demonstrated that Semax could suppress the expression of pro-inflammatory genes, including Il1a, Il1b, Il6, Ccl3, and Cxcl2. [] This anti-inflammatory effect likely contributes to its neuroprotective properties in stroke models. []
Q5: What is the molecular formula and weight of Semax?
A5: Semax, with the amino acid sequence Methionine-Glutamic acid-Histidine-Phenylalanine-Proline-Glycine-Proline, has a molecular formula of C37H55N9O9S and a molecular weight of 793.96 g/mol.
Q6: Is there any spectroscopic data available for Semax?
A6: The provided research papers do not delve into detailed spectroscopic characterization of Semax. Further investigation would be needed to explore this aspect.
Q7: How stable is Semax under various conditions?
A7: While the research papers don't provide an exhaustive analysis of Semax stability, one study highlights the role of its C-terminal Pro-Gly-Pro tripeptide in resisting biodegradation. [] This suggests Semax might possess inherent stability against enzymatic breakdown.
Q8: Are there any formulation strategies to enhance Semax's stability or bioavailability?
A8: The provided research papers primarily focus on Semax's intranasal administration, suggesting this route offers favorable bioavailability. Further research is needed to explore alternative formulations and their impact on stability and delivery.
Q9: How long does Semax remain active in the body?
A9: Research suggests Semax demonstrates prolonged beneficial effects, with one study observing improved work efficiency in human operators 20-24 hours after intranasal administration. []
Q10: What preclinical models have been used to study the effects of Semax?
A10: Various animal models have been employed to investigate Semax, including:
- Rodent models of cerebral ischemia: These models, such as transient middle cerebral artery occlusion (tMCAO), help understand Semax's neuroprotective effects in stroke. [, , , ]
- Models of learning and memory: These often involve tasks like passive avoidance and conditioned reflexes to assess Semax's nootropic potential. [, , , ]
- Models of depression and anxiety: Studies utilize paradigms like the Suok test and the Porsolt test to evaluate Semax's potential anxiolytic and antidepressant effects. []
Q11: Are there any clinical trials evaluating Semax's efficacy in humans?
A11: While the provided research papers mention Semax's successful use in treating patients with various CNS diseases, they lack details on specific clinical trials. [] More research is needed to ascertain its clinical efficacy and safety profile.
Q12: How does Semax compare to other nootropics or neuroprotective agents?
A12: Several studies compare Semax to other drugs like Piracetam, Oxyracetam, and Mexidol. [, ] While some investigations suggest a higher potency of Semax in certain models, direct head-to-head comparisons are limited, and further research is needed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)
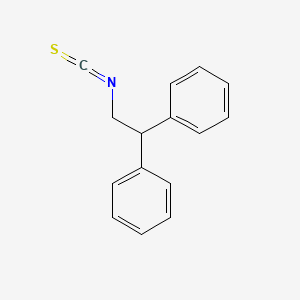
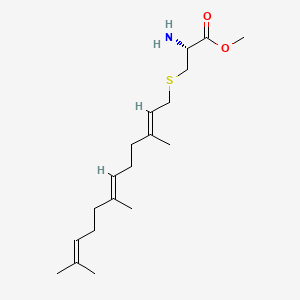
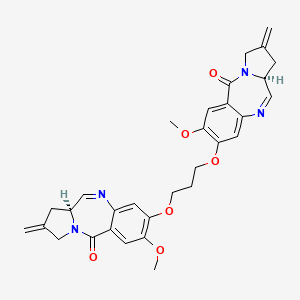
![N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide](/img/structure/B1681651.png)
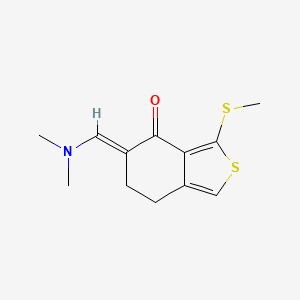

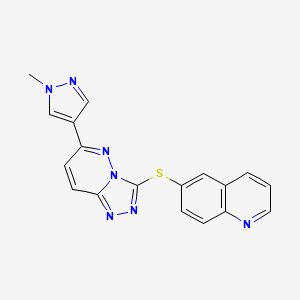
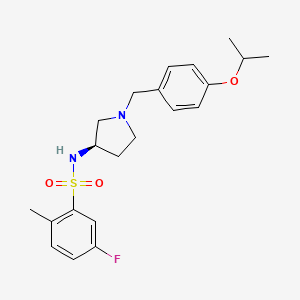


![1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine](/img/structure/B1681664.png)

